C9H15ClN6

Description

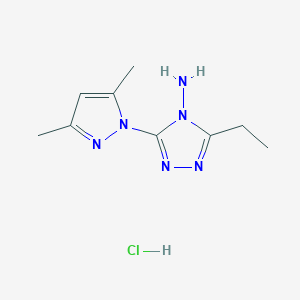

C₉H₁₅ClN₆ is a heterocyclic organic compound containing chlorine and six nitrogen atoms. The presence of multiple nitrogen atoms may enable hydrogen bonding and metal coordination, influencing its reactivity and solubility .

Properties

Molecular Formula |

C9H15ClN6 |

|---|---|

Molecular Weight |

242.71 g/mol |

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-5-ethyl-1,2,4-triazol-4-amine;hydrochloride |

InChI |

InChI=1S/C9H14N6.ClH/c1-4-8-11-12-9(14(8)10)15-7(3)5-6(2)13-15;/h5H,4,10H2,1-3H3;1H |

InChI Key |

CXEMBXSRMHKLEK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(N1N)N2C(=CC(=N2)C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride typically involves the reaction of purine derivatives with appropriate amine compounds under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as precipitation, adsorption, impregnation, and coprecipitation are commonly used in the preparation of catalysts and other chemical compounds .

Chemical Reactions Analysis

Types of Reactions

9-(2-aminobutyl)-9H-purin-6-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

Substitution: This reaction involves the replacement of one atom or group of atoms with another .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized purine derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

9-(2-aminobutyl)-9H-purin-6-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on various biological pathways and targets.

Medicine: Investigated for its potential therapeutic applications, including its bioactivity against certain diseases.

Industry: Utilized in the development of industrial catalysts and other chemical processes .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected for comparison based on structural and functional similarities (e.g., halogen-substituted nitrogen heterocycles):

C₁₁H₁₄ClN (CAS 26905-02-2)

- Structural Similarity : Both compounds feature a chlorine atom and nitrogen-containing heterocycles.

- Key Differences: Molecular Weight: C₁₁H₁₄ClN has a lower molecular weight (195.69 g/mol) compared to C₉H₁₅ClN₆ (theoretical ~242.5 g/mol), which may reduce its solubility in polar solvents . Bioactivity: C₁₁H₁₄ClN exhibits high BBB permeability and CYP2D6 inhibition, whereas C₉H₁₅ClN₆’s bioactivity remains uncharacterized.

C₁₅H₉BrN₆OS

- Applications: C₁₅H₉BrN₆OS is studied for anti-inflammatory activity, while C₉H₁₅ClN₆’s applications are speculative .

C₁₅H₁₅ClN₂O₂S (CAS 50509-09-6)

- Structural Similarity : Both contain chlorine and nitrogen, but C₁₅H₁₅ClN₂O₂S includes sulfur and oxygen, enabling diverse reactivity.

- Key Differences :

Data Tables

Table 1: Molecular Properties Comparison

| Compound | Molecular Weight (g/mol) | Halogen | Nitrogen Atoms | Key Applications |

|---|---|---|---|---|

| C₉H₁₅ClN₆ | ~242.5 | Cl | 6 | Hypothetical: Drug design |

| C₁₁H₁₄ClN | 195.69 | Cl | 1 | CNS-targeting agents |

| C₁₅H₉BrN₆OS | ~401.2 | Br | 6 | Anti-inflammatory |

| C₁₅H₁₅ClN₂O₂S | 322.81 | Cl | 2 | Unspecified |

Research Findings and Limitations

- C₉H₁₅ClN₆: No peer-reviewed studies were identified, highlighting a gap in literature. Its properties are inferred from analogs.

- C₁₁H₁₄ClN : Well-documented synthesis and bioactivity, but its simpler structure limits functional versatility compared to C₉H₁₅ClN₆ .

- C₁₅H₉BrN₆OS : Demonstrates the role of bromine in enhancing bioactivity, a trait that could guide C₉H₁₅ClN₆’s modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.